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molecular formula C10H7BrN4O2 B8326538 4-Bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine

4-Bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine

Cat. No. B8326538
M. Wt: 295.09 g/mol
InChI Key: MQEINMFEPYCZPF-UHFFFAOYSA-N
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Patent
US08217172B2

Procedure details

A 3 L round-bottom flask was fitted with a mechanical overhead stirrer, a reflux condenser, and a thermometer and purged with N2. 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2) (95.0 g, 421 mmol, 1.2 equiv), 4-bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine (3) (104.55 g, 354 mmol, 1.0 equiv), K3PO4 (93.1 g, 438 mmol, 1.25 equiv, Riedel-deHaen #S29375-366), Pd(OAc)2 (0.80 g, 3.5 mmol, 1 mol %, Aldrich #06410JE) cetyltrimethylammonium bromide (1.28 g, 3.5 mmol, 1 mol %, Aldrich #0823CE) and PPh3 (3.74 g, 14 mmol, 4 mol %, Fluka #1093859) were added followed by EtOH (10 vols) and water (1.1 vols). The heterogeneous reaction mixture was stirred vigorously (>300 rpm) and heated to reflux (80° C.). After 6 hours a sample was removed for analysis of reaction completion (method C). After the reaction was judged complete, the mixture was cooled to 30° C., then water (10 vol) was added and the reaction stirred for 2 h. The resulting slurry was filtered and the filter cake washed with water (2×5 vol) and acetonitrile (2×5 vol). The filter cake was then charged back to the flask and water added (10 vol). The slurry was stirred for 3 h at 30° C. and filtered again. The filter cake was then transferred to a dish and allowed to dry under vacuum at 60-80° C. for 12 h furnishing compound (4) as an orange powder (104.87 g, 88%, purity: 96.14% AUC determined using method A). Typical reaction times were 7.9 min for SM (2) and 6.9 min for product (4).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
104.55 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
93.1 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
catalyst
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Name
Quantity
3.74 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6](B2OC(C)(C)C(C)(C)O2)[CH:7]=1.Br[C:18]1[CH:23]=[C:22]([C:24]2[N:29]=[CH:28][CH:27]=[CH:26][N:25]=2)[C:21]([NH2:30])=[C:20]([N+:31]([O-:33])=[O:32])[CH:19]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CCO>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[F:1][C:2]1[CH:7]=[C:6]([C:18]2[CH:23]=[C:22]([C:24]3[N:29]=[CH:28][CH:27]=[CH:26][N:25]=3)[C:21]([NH2:30])=[C:20]([N+:31]([O-:33])=[O:32])[CH:19]=2)[CH:5]=[N:4][CH:3]=1 |f:2.3.4.5,7.8,9.10.11|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
FC=1C=NC=C(C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
104.55 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C1=NC=CC=N1)N)[N+](=O)[O-]
Name
K3PO4
Quantity
93.1 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.28 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
0.8 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
3.74 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The heterogeneous reaction mixture was stirred vigorously (>300 rpm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L round-bottom flask was fitted with a mechanical overhead stirrer, a reflux condenser
CUSTOM
Type
CUSTOM
Details
a thermometer and purged with N2
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
After 6 hours a sample was removed for analysis of reaction completion (method C)
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 30° C.
ADDITION
Type
ADDITION
Details
water (10 vol) was added
STIRRING
Type
STIRRING
Details
the reaction stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
the filter cake washed with water (2×5 vol) and acetonitrile (2×5 vol)
ADDITION
Type
ADDITION
Details
The filter cake was then charged back to the flask and water
ADDITION
Type
ADDITION
Details
added (10 vol)
STIRRING
Type
STIRRING
Details
The slurry was stirred for 3 h at 30° C.
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
to dry under vacuum at 60-80° C. for 12 h
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=NC1)C1=CC(=C(C(=C1)C1=NC=CC=N1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 104.87 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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